molecular formula C15H13NO4 B1404443 Ethyl 2-(4-formylphenoxy)isonicotinate CAS No. 1415719-29-7

Ethyl 2-(4-formylphenoxy)isonicotinate

Cat. No. B1404443
M. Wt: 271.27 g/mol
InChI Key: MTRPKKPMDAWAOA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formylphenoxy)isonicotinate, also known as ethyl 4-(2-pyridylcarbonyl)phenoxyacetate, is an organic compound with the molecular formula C15H13NO4 . It is used in scientific experiments for its biological properties and has potential implications in various fields of research and industry.


Molecular Structure Analysis

The molecular weight of Ethyl 2-(4-formylphenoxy)isonicotinate is 271.27 . The molecular formula is C15H13NO4 .

Scientific Research Applications

Enzymatic Synthesis in Non-aqueous Medium

Ethyl isonicotinate, a component of Ethyl 2-(4-formylphenoxy)isonicotinate, has been used in enzymatic synthesis processes. For instance, Yadav, Joshi, and Lathi (2005) explored its reaction with hydrazine hydrate in 1,4-dioxane solvent to produce isoniazid, a key agent in tuberculosis treatment, using immobilized lipases as catalysts (Yadav, Joshi, & Lathi, 2005).

Novel Synthesis of Hantzsch-type N-substituted 1,4-Dihydropyridines

Cui, Wang, Lin, and Wang (2007) developed a method for synthesizing Hantzsch-type N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines. This process involves treating salicaldehydes with ethyl propiolate, followed by a reaction with ethyl 3-(2-formylphenoxy)propenoates under specific conditions (Cui, Wang, Lin, & Wang, 2007).

Polymerization and Cross-linking Applications

Uyama, Lohavisavapanich, Ikeda, and Kobayashi (1998) found that in the horseradish-catalyzed polymerization of 2-(4-hydroxyphenyl)ethyl methacrylate, the phenolic moiety is selectively reacted. This polymerization results in a polymer with methacryloyl group side chains, suggesting potential applications in reactive polymer development (Uyama, Lohavisavapanich, Ikeda, & Kobayashi, 1998).

Green Synthesis of Pyranopyrazoles

Zolfigol et al. (2013) reported a green, efficient method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using a one-pot four-component condensation reaction. This synthesis employed isonicotinic acid as a dual and biological organocatalyst (Zolfigol et al., 2013).

Chitosan Hydrogel Formation

Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, and Shahriari (2018) synthesized tris(2-(2-formylphenoxy)ethyl)amine and used it as a cross-linker for creating pH- and thermo-responsive chitosan hydrogels. This suggests its utility in controlled drug release and other bioavailability applications (Karimi et al., 2018).

Synthesis of Functionalized Formylphenyl Derivatives

Shatirova and Nagieva (2020) explored the reactions of 4-[(4-formylphenoxy)methyl] derivatives of ethyl 6-alkyl(phenyl)-substituted nicotinates with various amines, glycols, and diamines. This led to the formation of azomethines, dioxolanes, and benzylimidazoles, indicating potential applications in synthesizing diverse organic compounds (Shatirova & Nagieva, 2020).

properties

IUPAC Name

ethyl 2-(4-formylphenoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-19-15(18)12-7-8-16-14(9-12)20-13-5-3-11(10-17)4-6-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRPKKPMDAWAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184221
Record name 4-Pyridinecarboxylic acid, 2-(4-formylphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-formylphenoxy)isonicotinate

CAS RN

1415719-29-7
Record name 4-Pyridinecarboxylic acid, 2-(4-formylphenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-(4-formylphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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